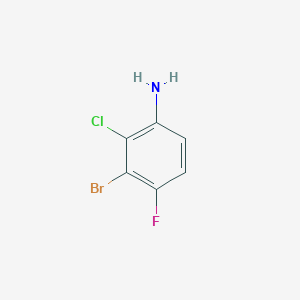
3-Bromo-2-chloro-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-fluoroaniline: is an aromatic amine with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For instance, 3-chloro-4-fluoronitrobenzene can be used as a starting material, which undergoes bromination followed by reduction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst (1% Pt/C) under controlled temperature and pressure conditions to produce this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications in medicinal chemistry.
3-Chloro-4-fluoroaniline: Another halogenated aniline with comparable reactivity and applications.
2-Fluoroaniline: A fluorinated aniline used in various chemical syntheses.
Uniqueness
3-Bromo-2-chloro-4-fluoroaniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-4-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
Clave InChI |
BWAYZLJQQXIODW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)

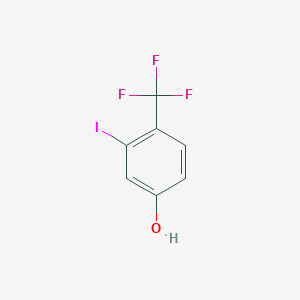
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
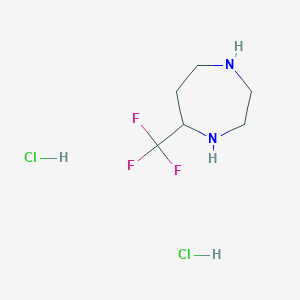
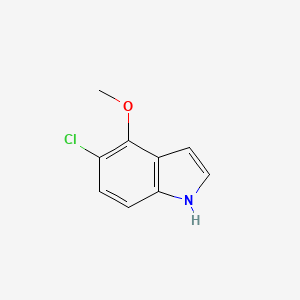
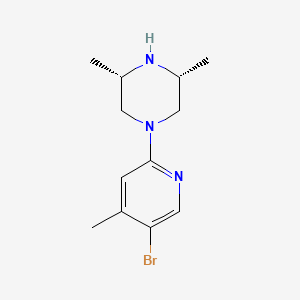



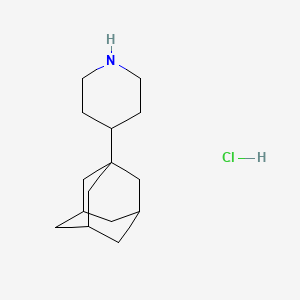

![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
